![molecular formula C16H26ClNO2 B045096 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride CAS No. 93413-90-2](/img/structure/B45096.png)
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride
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Overview
Description
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride, also known as Venlafaxine Related Compound A, is a metabolite of Venlafaxine . Venlafaxine is a selective serotonin noradrenaline reuptake inhibitor used as an antidepressant .
Synthesis Analysis
The synthesis of this compound involves a reaction with AlCl3 and LiAlH4 in THF . The reaction mixture is maintained below 10 ºC and stirred for 30 minutes .
Molecular Structure Analysis
The empirical formula of this compound is C16H25NO2 · HCl . It has a molecular weight of 299.84 .
Scientific Research Applications
- WY 45494 hydrochloride is closely related to Venlafaxine, and its pharmacological profile has been investigated. Studies have explored its binding affinity for serotonin and norepinephrine transporters, as well as its impact on neuronal receptors .
- Research has demonstrated that WY 45494 hydrochloride, as a metabolite of Venlafaxine, contributes to the overall antidepressant effect of Venlafaxine .
Neuropharmacology and Antidepressant Activity
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of WY 45494 hydrochloride are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation and the body’s stress response.
Mode of Action
WY 45494 hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft. This results in enhanced serotonergic and noradrenergic neurotransmission .
Biochemical Pathways
The increased availability of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, it can enhance the signaling through the serotonin and norepinephrine receptors, leading to downstream effects such as mood elevation and alleviation of depressive symptoms .
Pharmacokinetics
It is known to be a metabolite of venlafaxine , which is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of WY 45494 hydrochloride and their impact on its bioavailability would need further investigation.
Result of Action
The result of WY 45494 hydrochloride’s action is an increase in serotonergic and noradrenergic neurotransmission. This can lead to mood elevation and potential alleviation of depressive symptoms . .
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13;/h6-9,15,17-18H,3-5,10-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAFKGYJZARRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542837 |
Source
|
Record name | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride | |
CAS RN |
93413-90-2 |
Source
|
Record name | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-(1-(4-Methoxyphenyl)-2-(Methylamino)Ethyl)Cyclohexanol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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